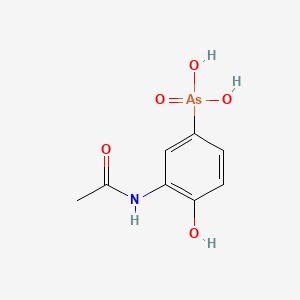

Acetarsol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción exacto del acetarsol no se conoce completamente. Se cree que el this compound se une a los grupos sulfhidrilo que contienen proteínas situados en el microorganismo infeccioso, formando enlaces letales arsénico-azufre (As-S). Esta unión altera la función de las proteínas, lo que lleva en última instancia a la muerte del microorganismo .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Acetarsol are largely due to its ability to bind to protein-containing sulfhydryl groups located in parasites . This interaction forms lethal As-S bonds, which then kills the parasite .

Cellular Effects

This compound has been used for the treatment of diseases such as syphilis, amoebiasis, yaws, trypanosomiasis, and malaria . It has also been used for the treatment of Trichomonas Vaginalis and Candida Albicans .

Molecular Mechanism

It is thought to bind to protein-containing sulfhydryl groups located in the infective microorganism and form a lethal As-S bond . The formation of this bond impairs the protein’s function and eventually kills the microorganism .

Temporal Effects in Laboratory Settings

Some reports indicate a remission of arsenic, which can be physiologically dangerous .

Metabolic Pathways

It is known that the arsenic found in this compound is excreted mainly in urine .

Subcellular Localization

Given its biochemical properties, it is likely that this compound localizes to areas of the cell where it can interact with protein-containing sulfhydryl groups .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de acetarsol implica la reacción de 4-hidroxiamina con anhídrido acético para formar N-acetil-4-hidroxiamina. Este intermedio se hace reaccionar entonces con ácido arsénico para dar this compound . Las condiciones de reacción suelen implicar temperaturas controladas y el uso de disolventes para facilitar las reacciones.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para asegurar la producción eficiente del compuesto. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, minimizando al mismo tiempo la producción de subproductos.

Análisis de las Reacciones Químicas

Tipos de Reacciones

El this compound sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones están influenciadas por la presencia del átomo de arsénico y los grupos funcionales unidos al anillo aromático.

Reactivos y Condiciones Comunes

Oxidación: El this compound puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reducción: La reducción del this compound se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución que implican this compound suelen ocurrir en el anillo aromático y pueden ser facilitadas por reactivos electrófilos o nucleófilos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del this compound puede dar lugar a la formación de óxidos que contienen arsénico, mientras que la reducción puede producir hidruros que contienen arsénico.

Análisis De Reacciones Químicas

Types of Reactions

Acetarsol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the arsenic atom and the functional groups attached to the aromatic ring.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound typically occur at the aromatic ring and can be facilitated by electrophilic or nucleophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of arsenic-containing oxides, while reduction can yield arsenic-containing hydrides.

Comparación Con Compuestos Similares

Compuestos Similares

Arsthinol: Otro compuesto arsenical utilizado para fines terapéuticos similares.

Melarsoprol: Un fármaco que contiene arsénico utilizado en el tratamiento de la tripanosomiasis.

Trióxido de arsénico: Utilizado en el tratamiento de la leucemia promielocítica aguda.

Unicidad del Acetarsol

El this compound es único debido a su estructura molecular específica, que le permite unirse eficazmente a los grupos sulfhidrilo de las proteínas. Esta propiedad lo hace especialmente eficaz contra ciertos tipos de infecciones. Además, su uso en forma oral y en supositorios proporciona versatilidad en su aplicación .

Propiedades

IUPAC Name |

(3-acetamido-4-hydroxyphenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10AsNO5/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFJOVXVLFUVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10AsNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55588-51-7 (unspecified hydrochloride salt), 5892-48-8 (mono-hydrochloride salt), 64046-96-4 (calcium salt), 64046-96-4 (unspecified calcium salt) | |

| Record name | Acetarsone [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045847 | |

| Record name | Acetarsol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |

| Record name | SID8139955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of action of acetarsol is not well known but it is thought to bind to protein-containing sulfhydryl groups located in the infective microorganism and to form a lethal As-S bond. The formation of this bond impairs the protein to function and it eventually kills the microorganism. | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

97-44-9 | |

| Record name | N-Acetyl-4-hydroxy-m-arsanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetarsone [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetarsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetarsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetarsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetarsol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetarsol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETARSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806529YU1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

225-227 ºC | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

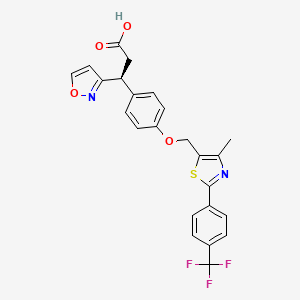

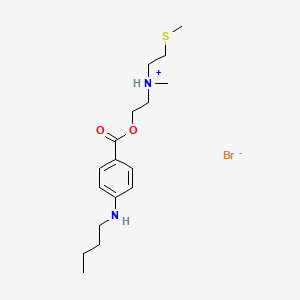

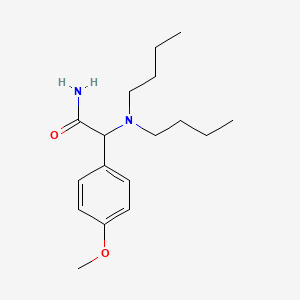

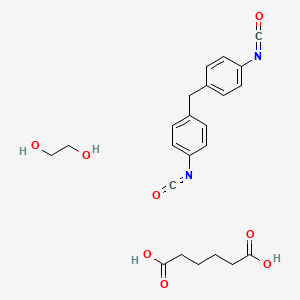

Feasible Synthetic Routes

Q1: What is the mechanism of action of acetarsol?

A1: While the precise mechanism of action of this compound remains unclear, it is believed to function similarly to other arsenical compounds. This likely involves binding to thiol groups in vital enzymes and proteins within susceptible organisms like protozoa, disrupting their metabolic processes and leading to cell death.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C8H10AsNO5 and a molecular weight of 275.09 g/mol.

Q3: What were the historical uses of this compound in clinical practice?

A3: Before the widespread adoption of metronidazole, this compound was utilized as a standard treatment for [Trichomonas vaginalis infections] []. It was also explored as a treatment for [amebiasis] [] and [syphilis] [].

Q4: What challenges are associated with studying this compound's efficacy in treating Trichomonas vaginalis infections today?

A4: Researching this compound for this indication is challenging due to the widespread use and effectiveness of metronidazole. Finding patients with metronidazole-resistant infections for clinical trials is difficult, making it challenging to draw definitive conclusions about this compound's efficacy in this context.

Q5: What are the known safety concerns associated with this compound?

A5: this compound is an organic arsenical compound, and as such, carries a risk of arsenic toxicity. Reported side effects include [dermatitis, gastrointestinal disturbances, and potentially serious systemic reactions] [, , , ]. Its use during pregnancy is also a concern due to the potential for [congenital anomalies] [].

Q6: Has this compound been linked to any specific toxicities?

A6: Yes, cases of [hepatitis] [] and [encephalitis] [] following this compound administration have been reported. Additionally, one case study described a patient developing [aplastic anemia] [] after prolonged treatment. These cases highlight the potential for serious, albeit rare, adverse events.

Q7: What are the common formulations of this compound used in research and clinical settings?

A7: this compound has been primarily administered as [suppositories] [, ] for treating proctitis and as [vaginal pessaries] [, , , , ] for vaginal infections.

Q8: Given the potential toxicity of this compound, what are the alternative treatments available for conditions like proctitis and trichomoniasis?

A8: Safer and more effective alternatives have largely replaced this compound. For proctitis, these include 5-aminosalicylates, corticosteroids (like budesonide and beclomethasone), and emerging therapies such as tacrolimus []. For trichomoniasis, metronidazole and tinidazole remain the mainstay of treatment [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)

![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)

![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)

![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)